molecular formula C13H15N3S B2630027 4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol CAS No. 832126-18-8

4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2630027
CAS No.: 832126-18-8
M. Wt: 245.34
InChI Key: WZVZZHCETNJYMA-UHFFFAOYSA-N
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Description

4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a cyclopropyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-phenylcyclopropanecarboxylic acid, followed by cyclization with thiourea under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylcyclopropyl group may enhance the compound’s binding affinity and specificity. The thiol group can form covalent bonds with target proteins, leading to modulation of their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thione
  • 4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-amine
  • 4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-carboxylic acid

Uniqueness

4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with a phenylcyclopropyl group and a thiol group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

4-Ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 832126-18-8) is a novel compound belonging to the triazole family, known for its diverse biological activities. The presence of the triazole moiety in medicinal chemistry is significant due to its stability and ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties and other potential therapeutic applications.

The molecular formula of this compound is C₁₃H₁₅N₃S with a molecular weight of 245.34 g/mol. It features a triazole ring that contributes to its pharmacological profile through hydrogen bonding and dipole interactions with biological receptors .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. In particular, compounds with thiol groups have shown increased potency against various cancer cell lines. For instance, a study evaluated several triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that compounds similar to this compound exhibited cytotoxic effects, particularly against melanoma cells .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Selectivity Index
Compound AIGR39 (Melanoma)5.010
Compound BMDA-MB-231 (Breast)15.05
Compound CPanc-1 (Pancreatic)20.03

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which triazole compounds exert their anticancer effects often involves the inhibition of key enzymes involved in tumor growth and metastasis. The incorporation of sulfur in the triazole structure enhances its ability to interact with biological targets effectively. For example, compounds derived from triazoles have been shown to inhibit cancer cell migration and induce apoptosis in various cancer models .

Other Biological Activities

Beyond anticancer properties, triazoles like this compound have been investigated for other therapeutic potentials:

  • Antimicrobial Activity : Triazole derivatives are known for their broad-spectrum antimicrobial properties against bacteria and fungi.
  • Antioxidant Properties : These compounds can scavenge free radicals and reduce oxidative stress within cells.
  • Anti-inflammatory Effects : Some studies suggest that triazoles may modulate inflammatory pathways, providing potential benefits in inflammatory diseases .

Case Studies

A notable study focused on synthesizing various hydrazone derivatives from triazoles and evaluating their biological activities. Among these derivatives, certain compounds showed promising results as antimetastatic agents due to their selectivity towards cancer cells and ability to inhibit migration .

Properties

IUPAC Name

4-ethyl-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-2-16-12(14-15-13(16)17)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVZZHCETNJYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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